molecular formula C15H15NO2 B1438625 3'-(Dimethylamino)biphenyl-3-carboxylic acid CAS No. 1181320-54-6

3'-(Dimethylamino)biphenyl-3-carboxylic acid

Cat. No.: B1438625
CAS No.: 1181320-54-6
M. Wt: 241.28 g/mol
InChI Key: IGKUVSHRCBIVKZ-UHFFFAOYSA-N
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Description

3'-(Dimethylamino)biphenyl-3-carboxylic acid (CAS 1181320-54-6) is an organic compound belonging to the class of biphenyl carboxylic acids. It serves as a valuable chemical building block and a key pharmacophore in medicinal chemistry research, particularly in the discovery of new therapeutic agents. This compound has garnered significant interest in pharmaceutical research for its role as a core structural component in the development of potent urate transporter 1 (URAT1) inhibitors . URAT1 is a clinically validated target for the treatment of hyperuricemia and gout . Research has shown that the biphenyl carboxylic acid moiety, which is the core structure of this compound, acts as the anionic component in the pharmacophore model for URAT1 inhibitors . Molecular designs utilizing this scaffold have yielded novel compounds demonstrating potent URAT1 inhibition, with some exhibiting IC50 values superior to the clinical uricosuric drug benzbromarone . This highlights the critical value of this compound as a precursor in the synthesis of potential new chemical entities for urate-lowering therapy. Beyond its specific application in URAT1 inhibitor design, the carboxylic acid functional group makes this compound a versatile intermediate in organic synthesis . It can undergo various characteristic reactions, such as amidation and esterification, to create a diverse array of derivatives . These properties make it useful for constructing more complex molecules, exploring structure-activity relationships, and developing other specialized compounds in areas like materials science. The product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[3-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKUVSHRCBIVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653496
Record name 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181320-54-6
Record name 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki coupling is a widely used method for biphenyl synthesis, involving the reaction between an aryl boronic acid and an aryl halide under palladium catalysis.

  • Starting Materials :

    • 3-boronobenzoic acid (aryl boronic acid bearing the carboxylic acid group)
    • 3-bromo-N,N-dimethylaniline (aryl halide with dimethylamino substituent)
  • Catalysts and Reagents :

    • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)
    • Base such as potassium carbonate or sodium carbonate
    • Solvents: mixtures of water and organic solvents like tetrahydrofuran or dioxane
  • Reaction Conditions :

    • Reflux under nitrogen atmosphere to prevent oxidation
    • Reaction times vary from several hours to overnight
  • Outcome :

    • Formation of 3'-(dimethylamino)biphenyl-3-carboxylic acid in moderate to high yields

This method is favored due to its mild conditions and tolerance of functional groups such as amino and carboxylic acid moieties.

Amination of Biphenyl Precursors

In some routes, the biphenyl core bearing a carboxylic acid is first synthesized, followed by selective amination to introduce the dimethylamino group.

  • Method :

    • Starting from 3-bromobiphenyl-3-carboxylic acid, nucleophilic aromatic substitution or palladium-catalyzed amination can be employed.
    • Dimethylamine or its salts are used as the amination agent.
  • Catalysts and Reagents :

    • Palladium catalysts with phosphine ligands
    • Bases such as potassium carbonate
    • Solvents like ethanol or isopropanol
  • Conditions :

    • Elevated temperatures (80–120 °C)
    • Inert atmosphere to avoid side reactions
  • Notes :

    • This method requires careful control to avoid over-substitution or degradation of the carboxylic acid group.

Reduction and Functional Group Transformations

In some patented methods for related biphenyl compounds, reduction and hydrolysis steps are integrated to transform precursor groups into the desired dimethylamino and carboxylic acid functionalities.

  • Example :

    • Starting from 3'-nitro-biphenyl-3-carboxylic acid derivatives
    • Reduction of the nitro group to amine using chemical reducing agents (e.g., hydrogenation over Pd/C or chemical reductants)
    • Subsequent methylation of the amino group to dimethylamino via methylating agents like formaldehyde and formic acid (Eschweiler–Clarke methylation)
  • Hydrolysis :

    • Ester intermediates are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid
  • Reagents :

    • Reducing agents: Pd/C with hydrogen gas, or chemical reductants such as tin(II) chloride
    • Methylation reagents: formaldehyde, formic acid, methyl iodide (depending on the method)
    • Hydrolysis agents: sodium hydroxide or hydrochloric acid

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Suzuki Coupling 3-boronobenzoic acid + 3-bromo-N,N-dimethylaniline Pd(PPh3)4, K2CO3, THF/H2O Reflux, N2 atmosphere, 6-12 h 70-85 Mild, functional group tolerant
Palladium-Catalyzed Amination 3-bromobiphenyl-3-carboxylic acid + dimethylamine Pd catalyst, K2CO3, ethanol 80–120 °C, inert atmosphere 60-75 Requires temperature control
Reduction + Methylation + Hydrolysis 3'-nitro-biphenyl-3-carboxylic acid derivatives Pd/C, H2; formaldehyde, formic acid; NaOH Room temp to reflux, multiple steps 50-70 Multi-step, allows introduction of dimethylamino

Research Findings and Considerations

  • The Suzuki coupling method is the most straightforward and commonly reported approach for synthesizing this compound, providing good yields and selectivity.

  • Palladium-catalyzed amination methods require optimization to prevent side reactions and maintain the integrity of the carboxylic acid group.

  • Reduction and methylation steps, while more laborious, allow for the introduction of the dimethylamino group from nitro precursors, offering an alternative when direct amination is challenging.

  • Solvent choice and base selection critically influence reaction efficiency and product purity.

  • Use of inert atmospheres (nitrogen or argon) is standard to avoid oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3’-(Dimethylamino)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

3'-(Dimethylamino)biphenyl-3-carboxylic acid is primarily explored for its potential in drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the synthesis of pharmaceutical agents, particularly in the realm of anti-cancer drugs. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-tumor effects .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions, such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. This compound can act as a coupling partner due to its reactive functional groups.
  • Nucleophilic Substitution Reactions : The presence of the carboxylic acid group makes it suitable for nucleophilic substitutions, leading to the formation of diverse derivatives that may have enhanced biological properties.

Material Science

In material science, this compound has potential applications in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronics or photonics .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material for developing and validating analytical methods. Its distinct chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of derivatives of this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This highlights the compound's potential as a lead structure in anticancer drug development.

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthetic routes involving this compound demonstrated its effectiveness as a building block for synthesizing novel compounds through palladium-catalyzed reactions. The study reported high yields and purity of products, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3’-(Dimethylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules .

Biological Activity

3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a dimethylamino group and a carboxylic acid, suggests various mechanisms of action that could influence biological systems. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

This structure includes:

  • A biphenyl core, which is known for its stability and ability to interact with various biological targets.
  • A dimethylamino group that enhances lipophilicity, facilitating cellular membrane penetration.
  • A carboxylic acid group that may participate in hydrogen bonding and ionic interactions with biomolecules.

Research indicates that this compound interacts with several enzymes and proteins, influencing metabolic pathways. Its ability to modulate enzyme activity suggests it may act as an inhibitor or activator depending on the context of its application.

PropertyDescription
SolubilitySoluble in organic solvents
pKaApproximately 4.5 (indicative of acidic behavior)
LipophilicityHigh (due to dimethylamino group)

Cellular Effects

Studies have shown that this compound can affect various cellular functions. It modulates cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of key signaling molecules involved in cell proliferation and apoptosis .

Case Study: Modulation of Signaling Pathways

In a laboratory study, this compound was applied to cultured human cancer cells. The results indicated a significant alteration in the expression of genes associated with apoptosis and cell cycle regulation. This suggests potential use in cancer therapeutics by promoting programmed cell death in malignant cells.

The molecular mechanisms by which this compound exerts its effects are multifaceted:

  • Binding Interactions : The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions.
  • Influence on Gene Expression : By modulating transcription factors, it can alter the expression levels of target genes involved in critical cellular processes .
  • Stability and Degradation : The compound's stability under physiological conditions affects its long-term activity; studies indicate that degradation products may also possess biological activity.

Therapeutic Potential

Given its biological activities, this compound is being investigated for various therapeutic applications:

  • Anticancer Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment.
  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory responses, making it relevant for conditions like arthritis.

Table 2: Potential Therapeutic Applications

ApplicationMechanism
Cancer TreatmentInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent positions, molecular weights, and key functional groups:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
3-Biphenylcarboxylic acid None C₁₃H₁₀O₂ 198.22 Carboxylic acid
3'-(Dimethylamino)biphenyl-3-carboxylic acid 3'-N(CH₃)₂ C₁₅H₁₅NO₂ 241.29* Carboxylic acid, tertiary amine (Inferred)
3'-Methoxybiphenyl-3-carboxylic acid 3'-OCH₃ C₁₄H₁₂O₃ 228.25 Carboxylic acid, ether
3'-Methylbiphenyl-3-carboxylic acid 3'-CH₃ C₁₄H₁₂O₂ 212.24 Carboxylic acid, methyl
2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid 2'-OH, 3'-NO₂ C₁₃H₉NO₅ 259.21 Carboxylic acid, phenol, nitro

*Calculated based on 3-biphenylcarboxylic acid backbone.

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., -NO₂) .
  • Steric effects : Bulky substituents like -N(CH₃)₂ may hinder reactivity at the carboxylic acid group during amide formation .

Spectral Data Comparison

IR and MS data highlight functional group signatures:

Compound Name IR Peaks (cm⁻¹) MS Data (m/z) Evidence ID
3',5'-Dimethoxy-3-methylbiphenyl-2-carboxylic acid 1728 (C=O), 1265 (C-O) 294 [M⁺], 263 (base)
3'-(Diethylcarbamoyl)-3-methylbiphenyl-2-carboxylic acid 1724 (C=O), 1620 (amide C=O) 323.85 [M+H⁺]
3-Biphenylcarboxylic acid ~1700 (C=O) 198 [M⁺]

Key Trends :

  • Carboxylic acids show strong C=O stretches near 1700–1730 cm⁻¹.
  • Dimethylamino groups may exhibit C-N stretches near 1265 cm⁻¹, overlapping with ether C-O stretches .

Q & A

Q. What synthetic routes are commonly employed for preparing 3'-(Dimethylamino)biphenyl-3-carboxylic acid, and what analytical techniques confirm its structural integrity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by functionalization of the dimethylamino and carboxylic acid groups. Key steps include:

  • Coupling Optimization: Use palladium catalysts for biphenyl bond formation, monitoring reaction progress via TLC or HPLC.
  • Characterization: Employ ¹H/¹³C-NMR to verify aromatic proton environments and substituent positions. IR spectroscopy identifies carboxyl C=O stretching (~1700 cm⁻¹) and dimethylamino N-H vibrations (~2800 cm⁻¹). Melting point analysis (e.g., 164–169°C for analogous biphenylcarboxylic acids ) ensures purity.

Q. What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

  • Solubility: The compound is likely polar due to the carboxylic acid and dimethylamino groups, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Stability: Monitor pH-dependent degradation; carboxylic acids can form anhydrides at low pH (3.5–4.5) with carbodiimides like EDC .
  • Melting Point: Compare against analogs (e.g., 3-biphenylcarboxylic acid: 164–169°C ) to assess crystallinity and purity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H-NMR detects aromatic protons (δ 6.8–8.0 ppm) and dimethylamino singlet (δ ~2.8 ppm). ¹³C-NMR confirms carboxyl carbon (~170 ppm) and biphenyl carbons.
  • IR Spectroscopy: Look for carboxyl O-H (2500–3300 cm⁻¹, broad) and C=O (1680–1720 cm⁻¹) stretches.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₅NO₂: theoretical ~241.11 g/mol).

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity in nucleophilic acyl substitution compared to non-substituted analogs?

Methodological Answer: The dimethylamino group acts as an electron-donating substituent, altering electron density on the biphenyl system:

  • Enhanced Reactivity: The meta-dimethylamino group may increase carboxylate nucleophilicity at low pH, accelerating anhydride formation with EDC .
  • Steric Effects: Bulky substituents could hinder coupling efficiency; compare reaction rates with unsubstituted biphenylcarboxylic acids (e.g., 4-biphenylcarboxylic acid ).

Q. What strategies mitigate N-acylurea formation during carbodiimide-mediated coupling reactions?

Methodological Answer: N-acylurea is a common side product when using EDC. Mitigation strategies include:

  • pH Control: Maintain reaction pH 3.5–4.5 to optimize EDC activity while minimizing urea byproduct formation .
  • Additive Use: Include N-hydroxysuccinimide (NHS) to stabilize active esters, reducing N-acylurea formation.
  • Reaction Monitoring: Use ¹³C-NMR to detect intermediates (e.g., anhydrides at ~170 ppm) and quantify side products .

Q. How should researchers troubleshoot contradictory reaction yields in amidation attempts?

Methodological Answer: Systematically investigate variables:

  • Coupling Agent Stability: EDC degrades rapidly below pH 3.5; verify pH stability via kinetic assays .
  • Substrate Cyclizability: Cyclizable carboxyl groups (e.g., maleic acid) form anhydrides faster than non-cyclizable analogs (e.g., fumaric acid), affecting yield .
  • Byproduct Analysis: Use LC-MS to identify N-acylurea (m/z ~241 + urea mass) and optimize reagent stoichiometry.

Q. How do structural modifications (e.g., halogenation) of biphenylcarboxylic acids affect bioactivity or reactivity?

Methodological Answer:

  • Comparative Studies: Synthesize halogenated analogs (e.g., 3-bromophenylacetic acid ) and test reactivity in coupling reactions.
  • Bioactivity Screening: Use SAR studies to evaluate how electron-withdrawing groups (e.g., -Br) influence interactions with biological targets (e.g., enzymes).

Q. What computational methods predict the acid’s behavior in different solvent systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in polar vs. non-polar solvents to predict solubility.
  • DFT Calculations: Analyze frontier molecular orbitals to assess nucleophilicity of the carboxyl group and dimethylamino electronic effects.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for biphenylcarboxylic acid derivatives?

Methodological Answer:

  • Purity Assessment: Re-crystallize samples and compare DSC thermograms with literature (e.g., 3-biphenylcarboxylic acid: 164–169°C ).
  • Polymorphism Screening: Use X-ray crystallography to identify crystal forms affecting melting behavior.

Q. Why do carbodiimide-mediated reactions with this compound show variable efficiency across studies?

Methodological Answer:

  • Cyclizable vs. Non-cyclizable Carboxyls: Cyclizable structures (e.g., maleic acid) form reactive anhydrides, while non-cyclizable analogs (e.g., fumaric acid) require excess EDC, increasing side reactions .
  • pH Gradients: Use in-situ pH monitoring to ensure optimal EDC activity (pH 3.5–4.5) and avoid localized acidic zones .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Carbodiimide-Mediated Coupling

ParameterOptimal RangeMonitoring TechniqueReference
pH3.5–4.5pH-stat titration
EDC:Carboxyl Molar Ratio1.2:1¹³C-NMR (anhydride detection)
Reaction Time2–4 hoursTLC/HPLC

Q. Table 2: Diagnostic Spectroscopic Peaks

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Carboxylic Acid170 (¹³C)1680–1720 (C=O)
Dimethylamino2.8 (¹H, singlet)2800–2900 (C-N)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3'-(Dimethylamino)biphenyl-3-carboxylic acid
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3'-(Dimethylamino)biphenyl-3-carboxylic acid

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